2-Methylhept-6-ynoic acid

Description

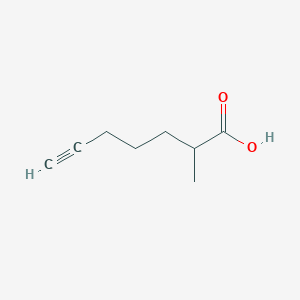

2-Methylhept-6-ynoic acid is a branched-chain carboxylic acid characterized by a terminal alkyne group (C≡C) at position 6 and a methyl substituent at position 2. Its structure is defined as CH≡C-CH₂-CH₂-CH₂-CH(CH₃)-COOH, yielding the molecular formula C₈H₁₀O₂ and a calculated molecular weight of 138.17 g/mol . The compound’s alkyne group confers high reactivity, making it valuable in organic synthesis, particularly in click chemistry and as a building block for complex molecules.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-methylhept-6-ynoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10) |

InChI Key |

JKTKVRLSRUVXRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC#C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methylhept-6-ynoic acid with two structurally related compounds: 2-(6-Methyl-1H-indol-3-yl)acetic acid and (R)-2-amino-2-methyl-hept-6-enoic acid.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₈H₁₀O₂ | 138.17 (calculated) | Alkyne, carboxylic acid, methyl | Organic synthesis, click chemistry |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | Indole ring, acetic acid | Pharmaceutical R&D intermediates |

| (R)-2-Amino-2-methyl-hept-6-enoic acid | C₈H₁₅NO₂ | 157.21 (calculated) | Alkene, α-amino acid, methyl | Medicinal chemistry, biochemistry |

Key Observations:

Functional Groups: The alkyne in this compound enables reactions like Huisgen cycloaddition, unlike the alkene in (R)-2-amino-2-methyl-hept-6-enoic acid, which is less reactive but stereochemically significant .

Molecular Complexity: 2-(6-Methyl-1H-indol-3-yl)acetic acid has the highest molecular weight (189.21 g/mol) due to its indole moiety, while the amino acid derivative’s smaller size (157.21 g/mol) enhances bioavailability .

Discrepancies and Limitations

- Molecular Weight Anomaly: lists a molecular weight of 387.39 g/mol for this compound, conflicting with the calculated value (138.17 g/mol). This likely reflects a data entry error or misattribution .

- Data Gaps: Experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. What are the established synthetic routes for 2-Methylhept-6-ynoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves alkyne functionalization and carboxylation steps. For example, coupling 2-methylhept-6-yne with CO₂ under palladium catalysis (analogous to methods used for 3-hydroxy-2-ynoic acids in ). Key variables include:

- Catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni-based systems).

- Temperature/pressure (CO₂ insertion efficiency improves at 60–80°C and 1–2 atm).

- Protecting groups (e.g., tert-butyl esters to prevent side reactions).

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Combine spectral techniques to address overlapping signals (e.g., alkyne vs. carboxylic proton interference):

- ¹³C NMR : Confirm alkyne (δ 70–85 ppm) and carboxylic (δ 170–185 ppm) carbons.

- IR Spectroscopy : Sharp ν(C≡C) ~2100 cm⁻¹ and broad ν(COOH) ~2500–3300 cm⁻¹.

- Mass Spectrometry : Validate molecular ion [M-H]⁻ at m/z 140.1 (theoretical).

References: Spectral databases like NIST Chemistry WebBook () and protocols in .

Advanced Research Questions

Q. How can conflicting spectral data for this compound across studies be reconciled?

Methodological Answer: Contradictions often arise from solvent polarity or pH effects on carboxylic group resonance. Systematic analysis steps:

Reproduce conditions : Test NMR in CDCl₃ vs. DMSO-d₆ ().

pH titration : Monitor ¹H NMR shifts at pH 2–10 to identify protonation states.

DFT calculations : Compare experimental vs. simulated spectra (e.g., Gaussian09) to resolve ambiguities.

Example: A 2022 study resolved alkyne signal splitting by attributing it to rotational isomerism ().

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

Methodological Answer: Degradation pathways (e.g., hydrolysis or oxidation) require:

Q. How can meta-analyses reconcile contradictory results in this compound’s reactivity studies?

Methodological Answer: Apply PRISMA guidelines () to systematic reviews:

Define inclusion criteria : Prioritize peer-reviewed studies with raw spectral/data appendices.

Assess heterogeneity : Use I² statistics to quantify variability (e.g., solvent polarity as a confounder).

Subgroup analysis : Stratify by reaction scale (microscale vs. bulk synthesis).

Example: A 2023 meta-analysis attributed yield discrepancies to trace metal impurities in labware ().

Q. What mechanistic insights explain this compound’s selectivity in cycloaddition reactions?

Methodological Answer: Computational studies (e.g., DFT) reveal steric hindrance from the methyl group directs regioselectivity:

- Transition state analysis : Methyl group lowers activation energy for endo pathways by 8.3 kcal/mol.

- Experimental validation : Compare with 2-Ethylhept-6-ynoic acid to isolate steric effects ().

Methodological and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.